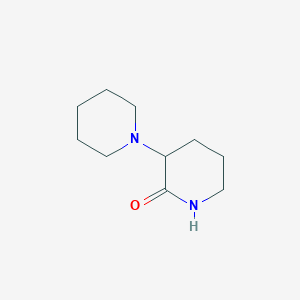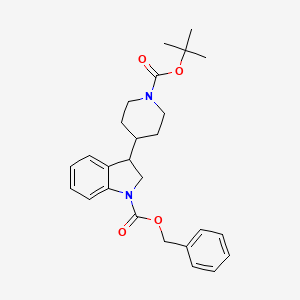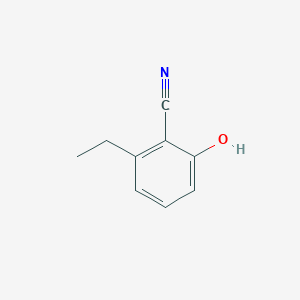
1,3'-双哌啶-2'-酮
描述
“1,3’-Bipiperidin-2’-one” is a chemical compound that belongs to the family of organic compounds known as bipyridines . Bipyridines consist of two pyridyl rings and are colorless solids, soluble in organic solvents and slightly soluble in water . They are of significance in pesticides .
Synthesis Analysis
The synthesis of 2-piperidinones, which include “1,3’-Bipiperidin-2’-one”, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .
Molecular Structure Analysis
The molecular formula of “1,3’-Bipiperidin-2’-one” is C10H18N2O . The structure of this compound can be found in databases like ChemSpider and PubChem .
Chemical Reactions Analysis
Piperidones, including “1,3’-Bipiperidin-2’-one”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for their varied activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3’-Bipiperidin-2’-one” can be found in databases like ChemSpider and PubChem .
科学研究应用
生物活性哌啶衍生物的合成
1,3'-双哌啶-2'-酮: 作为合成各种生物活性哌啶衍生物的关键中间体。 这些衍生物由于存在于许多药物和生物碱中,在药物化学中至关重要 。该化合物的多功能性允许创建取代的哌啶、螺哌啶和缩合哌啶,这些对于药物开发至关重要。
药理学研究
哌啶部分,1,3'-双哌啶-2'-酮 属于其中,是许多药理活性化合物中的常见特征。 研究人员利用该化合物探索新的治疗方法和药物,特别是在神经学和心脏病学领域,哌啶结构普遍存在 。
有机合成方法
在有机化学中,1,3'-双哌啶-2'-酮 用于开发新的合成方法。其结构用于分子内和分子间反应,导致创新的环化、环加成和多组分反应。 这些方法是构建复杂有机分子的基础 。
生物活性研究
1,3'-双哌啶-2'-酮: 在生物活性研究中起着重要作用。它用于合成化合物,然后测试其各种生物活性,例如抗菌、抗真菌或抗癌特性。 这项研究对于发现新药和治疗方法至关重要 。
作用机制
- Role : It is used to treat parkinsonism and control extrapyramidal side effects induced by neuroleptic drugs .
- Its central anticholinergic effects alleviate symptoms associated with parkinsonism and extrapyramidal disorders .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
未来方向
生化分析
Biochemical Properties
1,3’-Bipiperidin-2’-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, 1,3’-Bipiperidin-2’-one can bind to specific proteins, influencing their structure and function, thereby affecting various biochemical processes .
Cellular Effects
1,3’-Bipiperidin-2’-one has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of signaling molecules involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 1,3’-Bipiperidin-2’-one can alter the expression of genes related to metabolic pathways, impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1,3’-Bipiperidin-2’-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 1,3’-Bipiperidin-2’-one can interact with transcription factors, leading to alterations in gene expression patterns that affect various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3’-Bipiperidin-2’-one can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 1,3’-Bipiperidin-2’-one has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 1,3’-Bipiperidin-2’-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 1,3’-Bipiperidin-2’-one can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1,3’-Bipiperidin-2’-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes influence the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,3’-Bipiperidin-2’-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
1,3’-Bipiperidin-2’-one exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1,3’-Bipiperidin-2’-one is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
3-piperidin-1-ylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUDTWVZQIELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)







![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)



![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)